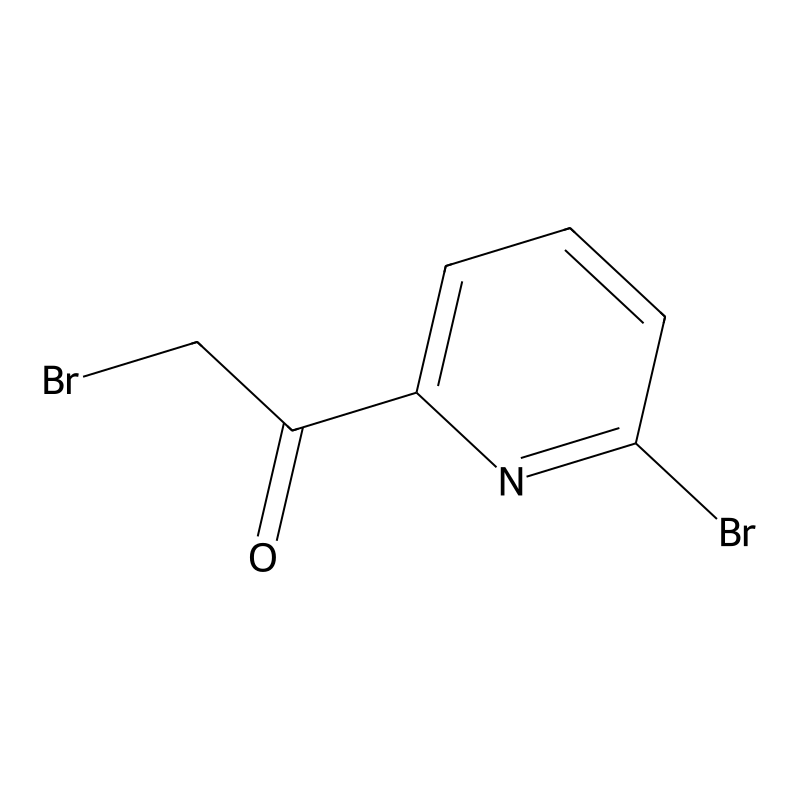2-Bromo-1-(6-bromopyridin-2-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Chemical Properties and Potential Applications
Due to the presence of a bromopyridine ring and a ketone functional group, 2-Bromo-1-(6-bromopyridin-2-yl)ethanone could hold promise for research in various fields like medicinal chemistry or materials science. The bromine atoms might allow for participation in reactions for further functionalization, while the ketone group can be a reactive site for various transformations. However, specific applications remain unexplored in the scientific literature.
Availability and Further Research
Suppliers offer 2-Bromo-1-(6-bromopyridin-2-yl)ethanone commercially, indicating its potential use in research labs []. Because substances with similar structures can exhibit interesting biological activities [], further research might explore the potential of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone as a lead compound for drug discovery or other applications.
2-Bromo-1-(6-bromopyridin-2-yl)ethanone is an organic compound characterized by its molecular formula and a molecular weight of 278.93 g/mol. This compound features a brominated pyridine ring, which contributes to its unique chemical properties and potential reactivity. The presence of two bromine atoms enhances its electrophilic nature, making it suitable for various
- Substitution Reactions: The bromine atoms can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
- Oxidation and Reduction: Under specific conditions, this compound can undergo oxidation or reduction, leading to the formation of different products.
- Coupling Reactions: It can be involved in coupling reactions to synthesize more complex organic molecules.
Common reagents used in these reactions include bases, acids, and various nucleophiles, with the reaction outcomes depending on the specific conditions employed.
The biological activity of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone has been explored in various studies. It has shown potential as a biochemical reagent and an organic intermediate in the synthesis of novel compounds with biological significance. For instance, derivatives synthesized from this compound have demonstrated improved inhibition compared to reference compounds like acarbose, indicating its potential utility in drug development and therapeutic applications .
The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically involves the bromination of pyridine derivatives. A common method includes:
- Starting Material: 3-Pyridinyl ethanone is often used as the precursor.
- Bromination Reaction: The precursor is treated with bromine in a suitable solvent, leading to the formation of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone through a two-step reaction process.
Alternative methods may involve variations in solvents or reaction conditions to optimize yield and purity .
This compound finds applications across various fields:
- Chemical Research: It serves as an intermediate for synthesizing other organic compounds.
- Biological Studies: Researchers utilize it to explore biological pathways and interactions.
- Industrial Uses: It is employed in producing specialty chemicals and materials, particularly those requiring halogenated structures.
Studies on the interactions of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone with biological targets have highlighted its potential reactivity due to the presence of bromine atoms. These interactions can lead to the formation of reactive intermediates that may affect biological molecules' functions and activities. Such studies are crucial for understanding the compound's pharmacological properties and potential therapeutic applications .
Several compounds share structural similarities with 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Acetyl-2-bromopyridine | C7H6BrNO | Contains an acetyl group instead of a carbonyl group |
| 1-(6-bromopyridin-3-yl)ethanol | C7H7BrN | Features a hydroxyl group instead of a carbonyl group |
| 2-Bromo-1-(2-pyridyl)ethanone | C7H6BrNO | Different position of the pyridine ring substitution |
These compounds exhibit variations in their reactivity and applications while maintaining a core structural similarity to 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. This uniqueness allows researchers to tailor synthetic routes and explore diverse applications based on specific functional groups present in each molecule .








